3-Pentadecylphenol

Overview

Description

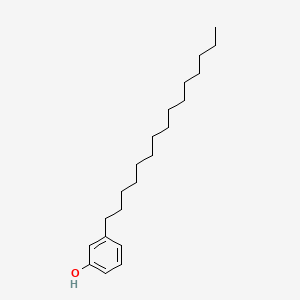

3-Pentadecylphenol is a phenolic lipid characterized by a phenolic ring attached to a long alkyl chain consisting of fifteen carbon atoms. This compound is known for its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments. It is commonly found in natural sources and has various pharmacological, biological, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Pentadecylphenol can be synthesized through the alkylation of phenol with pentadecyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of anacardic acid, which is derived from cashew nut shell liquid. This process involves the use of a metal catalyst such as palladium on carbon under high pressure and temperature conditions .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced to form the corresponding alkylphenol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using concentrated nitric acid and sulfuric acid mixture.

Major Products Formed:

Oxidation: Quinones and hydroquinones.

Reduction: Alkylphenols.

Substitution: Nitro-3-pentadecylphenol, halogenated derivatives.

Scientific Research Applications

3-Pentadecylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pentadecylphenol involves its interaction with lipid membranes. The compound can insert itself into the lipid bilayer, altering the membrane’s physical properties. This interaction is primarily due to the phenolic head group’s ability to form hydrogen bonds with the lipid head groups, leading to changes in membrane fluidity and permeability . Additionally, this compound can interact with various proteins and enzymes, modulating their activity and affecting cellular processes .

Comparison with Similar Compounds

3-Heptadecylphenol: Similar structure with a seventeen-carbon alkyl chain.

3-Nonadecylphenol: Similar structure with a nineteen-carbon alkyl chain.

Anacardic Acid: Contains a carboxylic acid group instead of a hydroxyl group on the phenolic ring.

Uniqueness: 3-Pentadecylphenol is unique due to its optimal chain length, which provides a balance between hydrophobicity and hydrophilicity, making it highly effective in modifying polymer properties and interacting with biological membranes. Its amphiphilic nature allows it to be used in a wide range of applications, from industrial to biomedical fields .

Biological Activity

3-Pentadecylphenol (PDP) is a phenolic lipid with significant biological activity, particularly concerning its interactions with lipid membranes, antioxidant properties, and potential therapeutic applications. This article synthesizes current research findings, case studies, and experimental data to provide a comprehensive overview of the biological activities associated with PDP.

This compound is characterized by a long pentadecyl chain attached to a phenolic ring. Its molecular structure contributes to its unique interactions with biological membranes and its potential applications in various fields, including biochemistry and materials science. The molecular weight of PDP is approximately 304.5 g/mol, with the formula .

Membrane Modulation

Research has demonstrated that this compound significantly impacts the structural properties of lipid bilayers, particularly those composed of dipalmitoylphosphatidylcholine (DPPC). Studies using techniques such as Attenuated Total Reflectance Infrared Spectroscopy (ATR-IR) and NMR spectroscopy have shown that PDP can induce phase transitions in DPPC bilayers from a lamellar to a non-lamellar structure, affecting both hydrophobic and hydrophilic interactions within the membrane .

Table 1: Phase Transition Temperatures for PDP-DPPC Mixtures

| Composition | Phase Transition Temperature (°C) |

|---|---|

| Pure DPPC | 41.5 |

| 50% PDP / 50% DPPC | 50.9 |

This increase in transition temperature indicates enhanced stability of the lipid bilayer in the presence of PDP, suggesting potential applications in stabilizing membrane structures in biophysical and pharmaceutical contexts.

Antioxidant Properties

PDP exhibits notable antioxidant activity, which is crucial for its potential therapeutic applications. It has been shown to scavenge free radicals effectively, thus protecting cells from oxidative stress-related damage. This property is particularly relevant in studies focusing on anti-obesity mechanisms where oxidative stress plays a significant role .

Anti-Obesity Effects

One of the compelling biological activities of this compound is its role as an anti-obesity agent. Research indicates that PDP can inhibit certain enzymatic activities related to fat accumulation, thereby promoting weight loss and metabolic health .

Case Study: Anti-Obesity Mechanism

In a controlled study, subjects treated with PDP showed reduced lipid accumulation compared to control groups. The mechanism involved inhibition of lipogenic enzymes, which are responsible for fat storage in adipocytes.

Industrial Applications

Beyond its biological significance, this compound has been explored for its utility in material science. For instance, it has been utilized as a modifier in cellulose nanocrystals to enhance mechanical properties and antibacterial activity in polypropylene nanocomposites . This application highlights the versatility of PDP beyond traditional pharmacological uses.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and purifying 3-Pentadecylphenol, and how do researchers validate its purity?

- Methodology : Synthesis typically involves alkylation of phenol with pentadecyl halides or Friedel-Crafts alkylation. Purification often employs recrystallization using solvents like petroleum ether or ethanol . Purity validation is achieved via gas chromatography-mass spectrometry (GC-MS) with ≥97% purity thresholds, as specified in analytical standards . Characterization includes nuclear magnetic resonance (NMR) for structural confirmation and melting point analysis (50–55°C) .

Q. How is this compound utilized as a reference standard in analytical chemistry?

- Application : It serves as a bioactive compound marker in GC-MS for analyzing plant extracts (e.g., Aplotaxis auriculata) and archaeological lacquerware. Methodological protocols require calibration curves with certified reference materials (CRMs) and internal standards to ensure reproducibility .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Guidelines : Use personal protective equipment (PPE) to avoid dermal/oral exposure (H302/H312/H332 hazards). Store at 2–8°C in combustible solids storage (Class 11). Emergency measures include sand absorption for spills and avoiding environmental contamination .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported physicochemical properties (e.g., melting points) of this compound?

- Data Contradiction Analysis : Variations in melting points (50–53°C vs. 52–55°C) may arise from polymorphic forms or impurities. Researchers should cross-reference purity grades (e.g., ≥97% GC), solvent recrystallization history, and differential scanning calorimetry (DSC) protocols . Methodological studies recommend inter-laboratory comparisons to standardize measurements .

Q. What strategies optimize this compound’s solubility for use in polymer supramolecular assemblies?

- Experimental Design : Solubility in organic solvents (e.g., chloroform, toluene) is temperature-dependent. Pre-saturation studies in ethanol or acetone at 25–60°C can identify optimal conditions. Co-solvent systems (e.g., ethanol:water gradients) enhance miscibility in block copolymer systems .

Q. How do researchers design experiments to investigate this compound’s bioactivity while adhering to ethical guidelines?

- Hypothesis Testing : In vitro assays (e.g., antimicrobial testing against Staphylococcus aureus) require negative controls and cytotoxicity validation via MTT assays. Ethical compliance mandates avoiding in vivo studies unless explicitly approved, as this compound lacks FDA approval for therapeutic use .

Q. What methodological gaps exist in current applications of this compound, and how can they be addressed?

- Research Gaps : Limited data on its environmental persistence and degradation pathways. Advanced studies should employ high-performance liquid chromatography (HPLC) with UV detection for environmental fate analysis and structure-activity relationship (SAR) modeling to predict metabolite toxicity .

Q. Methodological Resources

- Analytical Validation : Follow USP/ICH guidelines for GC-MS method validation, including linearity (R² ≥0.99), precision (RSD <5%), and LOQ/LOD calculations .

- Data Analysis : Use software like MATLAB or R for statistical modeling of bioactivity datasets. Open-source tools (e.g., PubChem) provide structural and toxicity data .

Properties

IUPAC Name |

3-pentadecylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h15,17-19,22H,2-14,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFIPECGHSYQNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060108 | |

| Record name | Phenol, 3-pentadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Pentadecylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033872 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

501-24-6 | |

| Record name | Hydrogenated cardanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pentadecylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pentadecylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 3-pentadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 3-pentadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-pentadecylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PENTADECYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J10ATZ45ZU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Pentadecylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033872 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

54.5 °C | |

| Record name | 3-Pentadecylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033872 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.